1-N-glycidyl-2-methylbenzimidazole

Description

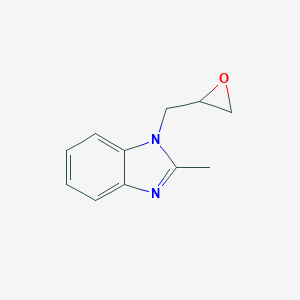

Structure

2D Structure

3D Structure

Properties

CAS No. |

187393-12-0 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-methyl-1-(oxiran-2-ylmethyl)benzimidazole |

InChI |

InChI=1S/C11H12N2O/c1-8-12-10-4-2-3-5-11(10)13(8)6-9-7-14-9/h2-5,9H,6-7H2,1H3 |

InChI Key |

RVAJKXFWGXYMBD-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2N1CC3CO3 |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3CO3 |

Synonyms |

1H-Benzimidazole,2-methyl-1-(oxiranylmethyl)-(9CI) |

Origin of Product |

United States |

Advanced Structural Elucidation and Mechanistic Insights Through Spectroscopic and Computational Analysis

High-Resolution Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the detailed characterization of 1-N-glycidyl-2-methylbenzimidazole, each offering unique insights into its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a detailed map of proton and carbon environments and their connectivities can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information on the chemical shifts of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.netchemicalbook.com For instance, in related benzimidazole (B57391) structures, specific proton signals for the aromatic and methyl groups are readily identifiable. chemicalbook.com

Two-dimensional NMR techniques offer deeper insights into the molecular framework:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons, for example, within the benzimidazole ring and the glycidyl (B131873) group. sdsu.educlockss.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹JCH), providing a definitive link between the ¹H and ¹³C spectra. sdsu.eduyoutube.com This is crucial for assigning specific carbon resonances to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is invaluable for piecing together the entire molecular skeleton by connecting non-bonded fragments. sdsu.eduyoutube.com For example, HMBC can show correlations from the protons of the glycidyl group to the carbons of the benzimidazole ring, confirming the N-glycidyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the molecule's three-dimensional structure and preferred conformation in solution. clockss.orgyoutube.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzimidazole Aromatic-H | 7.10 - 7.80 | 110 - 145 |

| Benzimidazole C-CH₃ | ~2.50 | ~15 |

| Glycidyl -CH₂- (oxirane) | 2.60 - 2.90 | 44 - 46 |

| Glycidyl -CH- (oxirane) | ~3.20 | ~50 |

Note: These are predicted ranges based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

The conformational preferences of this compound can be investigated by analyzing NMR parameters such as coupling constants and Nuclear Overhauser Effects (NOEs). rcsi.com The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about dihedral angles, as described by the Karplus equation. NOESY experiments can reveal through-space interactions between protons, which helps to define the relative orientation of the glycidyl substituent with respect to the benzimidazole ring system. rcsi.com Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental NMR data to determine the lowest energy conformers. rcsi.comnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.govarizona.edu

The IR spectrum of the parent compound, 2-methylbenzimidazole (B154957), shows characteristic bands for N-H stretching (if present), C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the imidazole (B134444) and benzene (B151609) rings. nih.govresearchgate.net For this compound, additional bands corresponding to the glycidyl group would be expected, such as the C-O-C stretching of the epoxide ring. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (methyl, glycidyl) | Stretching | 2850 - 3000 |

| C=N (imidazole ring) | Stretching | 1600 - 1650 |

| C=C (aromatic ring) | Stretching | 1450 - 1600 |

| Epoxide C-O | Asymmetric Stretching | ~1250 |

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. arizona.edu The Raman spectrum would also show characteristic bands for the benzimidazole and glycidyl moieties, aiding in a comprehensive vibrational analysis. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The benzimidazole ring system is the primary chromophore in this compound. The UV-Vis spectrum of benzimidazole and its derivatives typically exhibits absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the conjugated aromatic system. nist.govnist.gov The position and intensity of these absorption maxima can be influenced by the substituent on the nitrogen atom.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Typical λmax (nm) |

|---|---|

| π→π* (Benzene Ring) | ~240 - 250 |

Note: These values are based on the parent 2-methylbenzimidazole and may shift slightly due to the N-glycidyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. researchgate.net Electron impact (EI) mass spectrometry is a common method for such analyses. scispace.comjournalijdr.com

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the glycidyl group and fragmentation of the benzimidazole ring. researchgate.netresearchgate.net Common fragment ions for benzimidazole derivatives include those resulting from the loss of HCN. scispace.com The fragmentation of the glycidyl substituent can also lead to characteristic ions. The precise mass measurements obtained from high-resolution mass spectrometry can confirm the elemental composition of the molecule and its fragments. core.ac.uk

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Studies on various benzimidazole derivatives consistently show that the benzimidazole core itself is nearly planar. researchgate.netnih.gov For instance, in the crystal structure of 2-(1H-benzimidazol-2-yl)phenol (BIP), the molecule is planar and arranges in parallel planes stabilized by π-π stacking interactions and hydrogen bonds. researchgate.net Similarly, in other derivatives like 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (MBMPBI) and 1,2-diphenyl-1H-benzimidazole (DPBI), the benzimidazole core maintains its planarity. researchgate.net It is therefore highly probable that the benzimidazole moiety in this compound also adopts a planar conformation.

The glycidyl group attached at the N-1 position would introduce a non-planar, flexible side chain. The conformation of this group relative to the benzimidazole ring would be a key structural feature. In the crystal packing, intermolecular interactions such as C-H···N and C-H···π hydrogen bonds are commonly observed in benzimidazole derivatives, leading to the formation of complex three-dimensional networks. researchgate.netnih.gov It is also conceivable that π-π stacking interactions between the benzimidazole rings of adjacent molecules could play a role in the crystal packing of this compound. The presence of the oxygen atom in the glycidyl group might also lead to additional hydrogen bonding opportunities, further influencing the solid-state architecture.

Table 1: Common Crystallographic Features in Benzimidazole Derivatives

| Feature | Observation in Benzimidazole Derivatives | Expected Implication for this compound |

|---|---|---|

| Benzimidazole Core | Nearly planar | The benzimidazole ring system is expected to be planar. |

| Intermolecular Interactions | Presence of C-H···N, C-H···π, and π-π stacking interactions | Similar interactions are likely to govern the crystal packing. |

| Hydrogen Bonding | Formation of hydrogen-bonded dimers or chains | The glycidyl group's oxygen may participate in hydrogen bonding. |

Computational Chemistry and Theoretical Modeling of this compound

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has become a important method for predicting the molecular properties and reactivity of chemical systems with a good balance between accuracy and computational cost. aps.org DFT calculations are frequently used to determine optimized geometries, electronic structures, and various reactivity descriptors. For benzimidazole derivatives, DFT studies have provided valuable insights into their behavior. nih.govrsc.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity. irjweb.com

For benzimidazole derivatives, HOMO-LUMO analysis has been used to predict their reactivity. In a study on the fungicide benomyl, the HOMO-LUMO gap was calculated to be 5.039 eV. nih.gov For other imidazole derivatives, this gap has been shown to be a good indicator of their bioactivity. irjweb.com In this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring, while the LUMO may be distributed over the entire molecule, including the glycidyl substituent. The precise energies and distributions would be influenced by the interaction between the benzimidazole core and the glycidyl group.

Table 2: Representative HOMO-LUMO Data for Benzimidazole Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benomyl | Not specified | Not specified | 5.039 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.gov

In studies of benzimidazole and its derivatives, the MEP map reveals that the nitrogen atoms of the imidazole ring are typically regions of negative potential, making them likely sites for interaction with electrophiles. nih.govresearchgate.net Conversely, the hydrogen atoms attached to the ring and other substituents often exhibit positive potential. For this compound, the nitrogen atom at position 3 of the imidazole ring and the oxygen atom of the glycidyl group are expected to be the most electron-rich sites, appearing as regions of negative electrostatic potential. The aromatic protons and the protons of the methyl and glycidyl groups would correspond to areas of positive potential. This information is crucial for understanding how the molecule might interact with other chemical species.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate electronic structures, though they are generally more computationally demanding than DFT. aps.org

Ab initio calculations have been employed to study the electronic properties of imidazole and benzimidazole derivatives, often in conjunction with experimental data to provide a deeper understanding of their molecular structure and behavior. aps.org For this compound, ab initio calculations could be used to refine the geometric parameters obtained from DFT and to achieve a more precise determination of its electronic energy levels and wave function. This level of theory would be particularly useful for investigating excited states and spectroscopic properties with high accuracy.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(1H-benzimidazol-2-yl)phenol (BIP) |

| 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (MBMPBI) |

| 1,2-diphenyl-1H-benzimidazole (DPBI) |

| Benomyl |

| Hartree-Fock |

| Møller-Plesset |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic nature of molecules over time. For this compound, MD simulations can reveal crucial information about its conformational flexibility and its interactions with solvent molecules.

Conformational Flexibility: The bond between the benzimidazole ring and the glycidyl group allows for considerable rotational freedom. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations (energy minima) and the energy barriers to interconversion. This is achieved by tracking key dihedral angles over the course of a simulation. The resulting trajectory provides insights into how the molecule flexes and folds, which is critical for understanding its potential interactions with other molecules or surfaces. For instance, simulations on similar benzimidazole derivatives have been used to study their stability and dynamic movements in various environments. nih.gov

Solvation Effects: The behavior of this compound can be significantly influenced by the surrounding solvent. MD simulations explicitly model the interactions between the solute and solvent molecules. By analyzing the radial distribution function, one can understand how solvent molecules arrange themselves around different parts of the compound, such as the polar glycidyl group and the more aromatic benzimidazole ring. These simulations can quantify the solvation free energy, providing a measure of how favorably the molecule dissolves in a particular solvent. The choice of solvent can impact the conformational equilibrium by stabilizing certain conformers over others through specific interactions like hydrogen bonding. The effect of different solvents on the synthesis and properties of benzimidazole derivatives has been a subject of study, highlighting the importance of the molecular environment. researchgate.net

A typical MD simulation protocol for this compound would involve:

System Setup: Placing a single molecule or an ensemble of molecules in a simulation box filled with a chosen solvent (e.g., water, ethanol).

Energy Minimization: Optimizing the initial geometry to remove any unfavorable atomic clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the production run can yield valuable metrics such as the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to understand the molecule's compactness. wisc.edunih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Shielding Constants, Vibrational Frequencies)

Computational chemistry offers methods to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Shielding Constants: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict the NMR shielding constants for each nucleus (e.g., ¹H, ¹³C). These theoretical values can then be converted to chemical shifts and compared with experimental data. Discrepancies between predicted and experimental shifts can indicate the presence of specific conformational isomers or solvent effects not accounted for in the calculation. For complex molecules, accurate prediction of NMR shifts can be crucial for assigning the correct signals to the corresponding atoms. ethz.ch

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. mdpi.comnist.gov The calculation of the Hessian matrix (the second derivative of the energy with respect to atomic displacements) yields the vibrational modes and their corresponding frequencies. wisc.edu These predicted frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other approximations in the computational model. nist.gov Comparing the calculated and experimental IR spectra helps in assigning specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups like the C-O-C stretch of the epoxide and the C=N stretch of the imidazole ring. nih.gov

Below is a hypothetical table illustrating the kind of data that can be generated for the vibrational frequencies of a molecule like this compound, based on calculations for similar structures.

| Mode Number | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment (Dominant Motion) |

| 1 | 3105 | 3093 | 8.12 | Aromatic C-H stretch |

| 2 | 3005 | 2993 | 50.21 | Aliphatic C-H stretch (glycidyl) |

| 3 | 1625 | 1619 | 115.89 | C=N stretch (imidazole ring) |

| 4 | 1475 | 1469 | 15.34 | Ring C=C stretch |

| 5 | 1280 | 1275 | 95.67 | Asymmetric C-O-C stretch (epoxide) |

| 6 | 930 | 926 | 78.23 | Symmetric C-O-C stretch (epoxide) |

| 7 | 850 | 847 | 30.15 | Ring breathing |

This table is illustrative and based on typical values for related compounds. nist.gov

Quantum Chemical Studies of Reaction Mechanisms and Transition States

The glycidyl group in this compound is a reactive epoxide, capable of undergoing ring-opening reactions with various nucleophiles. Quantum chemical methods, particularly DFT, are instrumental in studying the mechanisms of these reactions.

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. nih.gov The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.

For the reaction of this compound with a nucleophile (e.g., an amine or a thiol), computational studies can:

Identify the Reaction Pathway: Determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Characterize Transition States: Calculate the geometry and energy of the transition state. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Analyze Regioselectivity: Predict which of the two carbon atoms of the epoxide ring is more susceptible to nucleophilic attack. This is often rationalized by examining the distribution of partial charges and the shapes of the frontier molecular orbitals (HOMO and LUMO).

Evaluate Catalytic Effects: Model how a catalyst, such as an acid or a base, can lower the activation energy by stabilizing the transition state.

Applications of 1 N Glycidyl 2 Methylbenzimidazole in Advanced Materials Science

Polymer Chemistry and Macromolecular Engineering

The presence of the highly reactive epoxy (glycidyl) ring makes 1-N-glycidyl-2-methylbenzimidazole a valuable monomer and building block in polymer chemistry. This reactivity allows for its incorporation into various polymer structures through several synthetic strategies.

The glycidyl (B131873) group of this compound can undergo ring-opening polymerization, a process that allows for its direct incorporation into the main chain or as a side chain of a polymer. This polymerization can be initiated by various cationic or anionic initiators, leading to the formation of polyethers with pendant 2-methylbenzimidazole (B154957) groups. The resulting polymers possess a unique combination of properties derived from the flexible polyether backbone and the rigid, functional benzimidazole (B57391) side groups. This synthetic approach enables the precise control over the molecular weight and architecture of the resulting polymers, making it possible to tailor their properties for specific applications.

This compound can also function as an effective cross-linking agent in the curing of various polymer resins, such as epoxy and acrylic resins. In these systems, the glycidyl group of this compound can react with functional groups present in the polymer chains, such as amines, carboxylic acids, or hydroxyls. This reaction forms a stable, three-dimensional polymer network, which significantly enhances the thermal stability, mechanical strength, and chemical resistance of the final material. The benzimidazole moiety in the cross-linked structure can impart additional functionalities, such as improved adhesion and corrosion resistance.

The versatility of this compound extends to the synthesis of a wide range of functional copolymers and graft polymers. It can be copolymerized with other monomers, such as acrylates, styrenes, or other epoxides, to introduce the 2-methylbenzimidazole functionality into the resulting copolymer. This allows for the creation of materials with a broad spectrum of properties, tailored to specific needs. For instance, copolymerization with hydrophilic monomers can lead to the formation of amphiphilic polymers with interesting self-assembly behaviors. Furthermore, the glycidyl group can be used to graft this compound onto existing polymer backbones, a process known as "grafting from" or "grafting to," to modify the surface properties of materials or to introduce new functionalities.

The benzimidazole group in polymers derived from this compound can act as a stimuli-responsive unit. The nitrogen atoms in the benzimidazole ring can be protonated or deprotonated in response to changes in pH. This change in the protonation state can alter the polymer's solubility, conformation, and self-assembly behavior. For example, a polymer with pendant benzimidazole groups might be soluble in acidic conditions but precipitate in neutral or basic conditions. This pH-responsive behavior makes these materials promising candidates for applications in drug delivery systems, sensors, and smart coatings.

Catalysis and Coordination Chemistry

Beyond its applications in polymer synthesis, the benzimidazole moiety of this compound makes it a valuable ligand in the field of catalysis and coordination chemistry.

The nitrogen atoms of the benzimidazole ring can coordinate with a variety of metal ions, forming stable metal complexes. These complexes can act as highly efficient catalysts in a range of organic transformations. The 2-methyl group on the benzimidazole ring can provide steric hindrance around the metal center, which can influence the selectivity of the catalytic reaction. By modifying the substituents on the benzimidazole ring or by incorporating the ligand into a larger macromolecular structure, it is possible to fine-tune the electronic and steric properties of the resulting catalyst, leading to improved catalytic activity and selectivity.

Precursors for N-Heterocyclic Carbenes (NHCs) in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, and the synthesis of novel NHC ligands is a continuous area of research. semanticscholar.org The benzimidazole core within this compound serves as a foundational structure for the generation of benzannulated NHCs. The glycidyl group offers a reactive handle for further functionalization and for anchoring the resulting NHC onto various supports.

The synthesis of NHCs often involves the deprotonation of an azolium salt precursor. researchgate.net In the context of this compound, the quaternization of the benzimidazole ring, followed by deprotonation, would lead to the formation of an NHC. The presence of the glycidyl group allows for the introduction of additional functionalities, which can be used to tune the steric and electronic properties of the catalyst. This tunability is crucial for optimizing catalytic activity and selectivity in various chemical transformations. researchgate.netyoutube.com For instance, chiral NHCs are highly sought after for asymmetric catalysis. researchgate.netyoutube.com The glycidyl group provides a convenient point for the introduction of chiral auxiliaries, enabling the synthesis of chiral NHC organocatalysts. youtube.com

The resulting NHC-metal complexes, particularly with transition metals like gold, silver, and copper, have shown significant catalytic activity in a range of organic reactions, including cycloisomerization and hydrosilylation reactions. rsc.org The ability to tailor the NHC ligand through precursors like this compound is key to developing catalysts with high efficiency and selectivity for specific applications. rsc.orgnih.gov

Heterogeneous Catalysis: Immobilization and Surface Functionalization

The glycidyl group in this compound is a key feature for its application in heterogeneous catalysis. This epoxy ring is susceptible to ring-opening reactions with various nucleophiles, providing a straightforward method for covalently grafting the molecule onto solid supports. This immobilization is crucial for the development of robust and recyclable catalysts.

Supports such as silica (B1680970), alumina, and various polymers can be functionalized with groups that can react with the glycidyl moiety. elsevierpure.comresearchgate.net For example, silica surfaces can be modified with aminopropyl groups, which can then react with the epoxy ring of this compound to form a stable covalent bond. This process effectively immobilizes the benzimidazole unit onto the support material. elsevierpure.com

Once immobilized, the 2-methylbenzimidazole part of the molecule can act as a ligand for metal catalysts or as a basic catalytic site itself. mdpi.com The ability to anchor these catalytic species prevents their leaching into the reaction mixture, simplifying product purification and allowing for the reuse of the catalyst, which is a significant advantage in industrial processes. researchgate.net The functionalization of surfaces with such molecules can create highly efficient and stable catalytic systems. researchgate.net For instance, Fe3O4-SiO2 core-shell nanoparticles have been functionalized using a similar glycidyl-containing silane, demonstrating the versatility of this chemical handle for creating advanced catalytic materials. elsevierpure.com

Electrochemical Systems and Sensor Technologies

The benzimidazole moiety is a recurring structural motif in the design of materials for electrochemical applications, owing to its electron-rich nature and ability to coordinate with metal ions.

Components in Electrolytes for Energy Devices

While direct research on this compound in electrolytes for energy devices is not extensively documented, the properties of benzimidazole derivatives suggest their potential utility. Benzimidazole-based compounds are known to be effective proton conductors and have been explored in the context of polymer electrolyte membrane (PEM) fuel cells. Their ability to form hydrogen-bond networks facilitates proton transport. The glycidyl group in this compound could be utilized to polymerize or graft the molecule onto a polymer backbone, creating a stable, non-volatile electrolyte component. This could potentially enhance the thermal and electrochemical stability of the electrolyte system.

Development of Electrochemical Sensors Incorporating Benzimidazole Moieties

Benzimidazole derivatives are widely used in the development of electrochemical sensors due to their excellent coordination properties with various metal ions and their electrochemical activity. rsc.org These properties allow them to act as selective recognition elements for target analytes. mdpi.com

The modification of electrode surfaces with benzimidazole-containing compounds can significantly enhance the sensitivity and selectivity of the sensor. nih.govresearchgate.net For instance, benzimidazole-based chemosensors have been developed for the detection of metal ions like Cu(II) and Zn(II), and for biomolecules such as guanine. rsc.orgrsc.orgelsevierpure.com The sensor's response often relies on the change in electrochemical signals (e.g., current or potential) upon the binding of the analyte to the benzimidazole moiety.

The glycidyl group of this compound offers a convenient route for the covalent attachment of the benzimidazole unit onto electrode surfaces (e.g., glassy carbon, gold, or platinum electrodes), leading to the fabrication of robust and reusable sensors. The development of such sensors is a growing field, with applications in environmental monitoring, clinical diagnostics, and food safety. nih.govnih.gov

Corrosion Inhibition Mechanisms and Material Protection

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper, particularly in acidic environments. nih.govresearchgate.netresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net

The adsorption process involves the interaction of the lone pair electrons on the nitrogen atoms and the π-electrons of the benzimidazole ring with the vacant d-orbitals of the metal. nih.gov This forms a coordinate bond, leading to a stable, adsorbed layer. Benzimidazole derivatives can act as mixed-type inhibitors, suppressing both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govresearchgate.net

The presence of the glycidyl group in this compound provides an additional mechanism for enhancing corrosion protection. This group can react with active sites on the metal surface or can be used to incorporate the molecule into a polymer coating. researchgate.net Such coatings provide a more robust physical barrier against corrosive agents. For example, benzimidazole-silica hybrid sol-gel coatings have demonstrated significant corrosion protection for aluminum alloys. researchgate.netmdpi.com The glycidyl functionality allows for strong covalent bonding within the coating matrix, improving its adhesion and long-term stability. researchgate.net

Below is a data table summarizing research findings on the corrosion inhibition efficiency of benzimidazole derivatives on different metals.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 1-butyl-3-methyl-1H-benzimidazolium iodide | Mild Steel | 0.5 M H2SO4 | >90 | nih.gov |

| 2-[(5-methylpyrazol-3-yl)methyl]benzimidazole | Carbon Steel | 1 M HCl | 97.0 | researchgate.net |

| 2-(2-pyridyl)benzimidazole | API X60 Steel | NACE Brine ID196 | High | researchgate.net |

| 1-(2-pyridinyl)-2-(hydroxyphenyl)benzimidazoles | API 5L X52 Steel | 1 M HCl | >80 | researchgate.net |

Interdisciplinary Research Perspectives and Future Directions

Integration with Supramolecular Chemistry: Host-Guest Systems and Self-Assembly

The benzimidazole (B57391) core is a versatile building block in supramolecular chemistry. Its ability to form hydrogen bonds and engage in π-stacking interactions is well-documented. For instance, derivatives like 2-guanidinobenzimidazole (B109242) are known to form intricate, self-assembled structures stabilized by intermolecular hydrogen bonds involving their multiple nitrogen sites. researchgate.net The benzimidazole ring system can act as a guest, becoming encapsulated within larger host molecules, or it can be incorporated into a host's structure to direct the binding of other molecules.

For 1-N-glycidyl-2-methylbenzimidazole, the benzimidazole moiety can serve as the primary recognition site for initial self-assembly or host-guest complexation. The unique feature is the glycidyl (B131873) group, which can act as a reactive handle. A potential research direction involves a two-stage process:

Self-Assembly: The molecules first organize into a defined supramolecular structure (e.g., a rosette, a sheet, or a host-guest complex) driven by the non-covalent interactions of the benzimidazole rings.

Covalent Capture: The organized assembly is then permanently locked into place by triggering the reaction of the glycidyl groups, forming a stable, covalent polymer or network.

This approach could lead to the creation of robust, shape-persistent molecular containers and materials where the precise, nanoscale organization of the initial supramolecular assembly is translated into a durable covalent architecture.

Exploration in Nanomaterials Science: Hybrid Organic-Inorganic Architectures

The development of hybrid organic-inorganic materials offers a pathway to combine the properties of both components, such as the processability of an organic polymer and the thermal stability of an inorganic oxide. These materials are broadly classified based on the nature of the interaction between the organic and inorganic phases. rsc.org

Class I Hybrids: Involve weak interactions like hydrogen bonds or van der Waals forces.

Class II Hybrids: Feature strong covalent bonds between the organic and inorganic components. rsc.org

Research on the parent compound, 2-methylbenzimidazole (B154957), has shown its ability to be incorporated into the nano-sized voids of materials like porous glass and chrysotile asbestos (B1170538) nanotubes, forming Class I hybrid systems. researchgate.net In these cases, the benzimidazole molecules are physically confined within the inorganic matrix. researchgate.net

The presence of the glycidyl group on this compound opens up significant possibilities for creating advanced Class II hybrids . The reactive epoxide ring can form covalent bonds with functional groups present on the surface of inorganic nanomaterials. For example, it can react with amine or hydroxyl groups on the surface of silica (B1680970) (SiO2) or titania (TiO2) nanoparticles. This would allow this compound to act as a crucial covalent linker or surface modifier , grafting a functional organic layer onto an inorganic core. Such hybrid architectures could find applications in catalysis, sensing, and the development of high-performance polymer nanocomposites.

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

Understanding and controlling the synthesis and subsequent reactions of this compound requires advanced analytical techniques capable of monitoring chemical transformations as they happen. Time-resolved in-situ (TRIS) monitoring techniques, such as Raman spectroscopy and synchrotron X-ray diffraction, are powerful tools for studying reaction kinetics and identifying transient intermediates in real-time. benthamdirect.com

These methods could be applied to several key processes involving this compound:

Synthesis Monitoring: Tracking the N-alkylation of 2-methylbenzimidazole with an epoxide-containing reagent to optimize reaction conditions and maximize yield.

Curing and Polymerization: Observing the ring-opening reaction of the glycidyl group in real-time. This is critical for applications in epoxy resins and composites, as the reaction kinetics determine the final properties of the material. In-situ FTIR or Raman spectroscopy can monitor the disappearance of the characteristic epoxide vibrational bands and the appearance of new bands corresponding to the resulting polymer network.

Hybrid Material Formation: Monitoring the covalent grafting of the molecule onto an inorganic surface, confirming the formation of the organic-inorganic bond.

Spectroscopic data from the core molecule, 2-methylbenzimidazole, provides a baseline for identifying key structural features.

Table 1: Selected Spectroscopic Data for the Core Compound 2-Methylbenzimidazole

| Property | Value | Source |

|---|---|---|

| Formula | C8H8N2 | PubChem nih.gov |

| Molecular Weight | 132.16 g/mol | PubChem nih.gov |

| GC-MS | Major peaks at m/z 132, 131 | PubChem nih.gov |

| LC-MS | Precursor m/z 133.076 [M+H]+ | PubChem nih.gov |

| FTIR (KBr-Pellet) | Characteristic peaks related to N-H and C=N stretching | PubChem nih.gov |

For this compound, spectroscopic analysis would focus on identifying signals unique to the glycidyl group (e.g., C-O-C stretching of the epoxide ring) and the changes that occur upon reaction.

High-Throughput Synthesis and Screening for Novel Applications

The structure of this compound makes it an ideal scaffold for high-throughput and combinatorial chemistry. The reactive epoxide can be opened by a wide variety of nucleophiles (e.g., amines, alcohols, thiols) to rapidly generate a large library of new benzimidazole derivatives. Each derivative would retain the core benzimidazole structure but feature a different side chain containing a hydroxyl group.

Conceptual High-Throughput Synthesis Scheme

Where X can be O, S, or NR'.

This strategy allows for the systematic exploration of chemical space around the benzimidazole core. The resulting library of compounds can then be subjected to high-throughput screening (HTS) to identify "hits" for various applications. nih.govacs.org For example, the library could be screened for:

Molecular Glues: Compounds that induce or stabilize protein-protein interactions. nih.gov

Enzyme Inhibitors: Targeting specific enzymes relevant to disease.

Materials Modifiers: Additives that impart specific properties (e.g., adhesion, thermal stability) to polymer formulations.

This parallel synthesis and screening approach can dramatically accelerate the discovery of new functional molecules derived from the this compound platform. acs.org

Development of Predictive Models for Structure-Property Relationships in Complex Systems

As high-throughput methods generate large datasets, computational and machine learning (ML) models become essential for extracting meaningful insights and guiding future research. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for correlating the chemical structure of a molecule with its biological activity or physical properties. researchgate.netnih.gov

For the family of compounds derived from this compound, a typical workflow would involve:

Data Collection: A large dataset is generated from the high-throughput synthesis and screening described previously. The dataset includes the precise chemical structure of each derivative and its measured property (e.g., binding affinity, glass transition temperature).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated to represent its structural, electronic, and topological features.

Model Training: A machine learning algorithm (e.g., artificial neural network, support vector machine) is trained on the dataset to learn the mathematical relationship between the descriptors and the property of interest. nih.govmdpi.com

Validation and Prediction: The model is validated on a separate test set of compounds to ensure its predictive power. nih.gov Once validated, the model can be used to predict the properties of new, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates. nih.gov

This data-driven approach, which has been successfully applied to other benzimidazole derivatives and epoxy systems, can significantly reduce the time and cost associated with experimental trial-and-error, accelerating the discovery of new materials and molecules with optimized performance. rsc.orgtandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-N-glycidyl-2-methylbenzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carboxylic acids or their derivatives (e.g., esters, nitriles) under acidic conditions . For 1-N-glycidyl-2-methyl derivatives, a glycidyl group can be introduced via N-alkylation using epichlorohydrin under basic conditions. Key factors include:

- Catalyst : Use of K₂CO₃ or NaH to deprotonate the benzimidazole nitrogen for alkylation .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% by NMR) .

Q. How are structural and purity analyses conducted for this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., glycidyl group protons at δ 3.2–4.5 ppm) and confirms regioselectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/O percentages to confirm purity .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Structural Modifications : Vary substituents on the benzimidazole core (e.g., electron-withdrawing groups at C-5/C-6) to assess impacts on bioactivity .

- Biological Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC values via broth dilution) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA topoisomerase II .

Q. What strategies resolve contradictions in synthetic yields reported for N-glycidyl benzimidazole derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Impurities in epichlorohydrin or solvents reduce alkylation efficiency. Use freshly distilled reagents .

- Competing Reactions : Glycidyl groups may undergo ring-opening under acidic conditions. Employ buffered systems (pH 7–8) to suppress side reactions .

- Data Validation : Cross-check yields using orthogonal methods (e.g., gravimetric analysis vs. HPLC quantification) .

Q. How do solvent and catalyst choices impact the regioselectivity of N-glycidylation in benzimidazole systems?

- Methodological Answer :

- Solvent Effects : DMSO increases nucleophilicity of the benzimidazole nitrogen, favoring N-1 alkylation over N-3 .

- Catalyst Role : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance glycidyl group transfer in biphasic systems .

- Kinetic vs. Thermodynamic Control : Lower temperatures (40°C) favor N-1 products, while higher temperatures (100°C) may shift selectivity due to equilibration .

Data-Driven Research Design

Q. What experimental designs are critical for optimizing multi-step syntheses of this compound-based hybrids?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., temperature, stoichiometry) and identify optimal conditions .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., imine intermediates in condensation steps) .

- Scale-Up Considerations : Balance batch vs. flow chemistry to minimize side products in gram-scale syntheses .

Q. How can contradictory biological activity data for structurally similar derivatives be analyzed?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values for antimicrobial activity) to identify trends obscured by assay variability .

- Physicochemical Profiling : Correlate logP, solubility, and steric parameters with bioactivity using QSAR models .

- Counter-Screening : Test derivatives against off-target proteins (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.